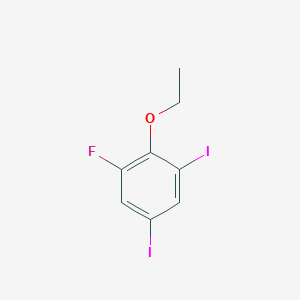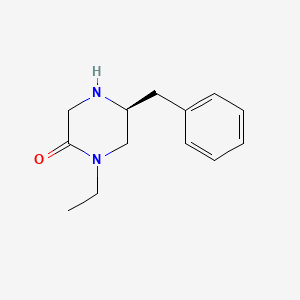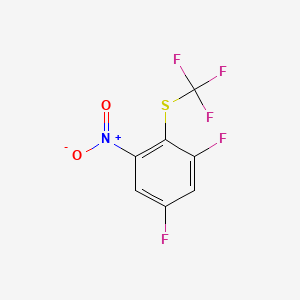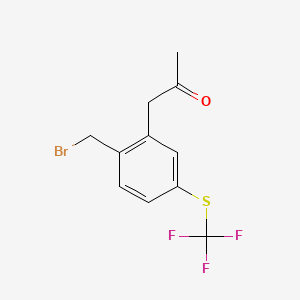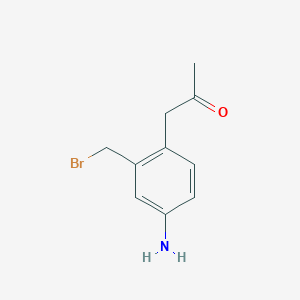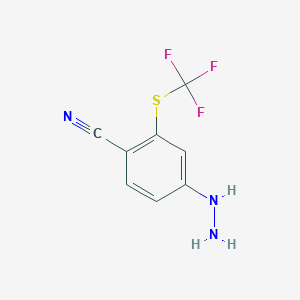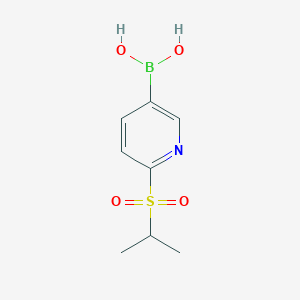
(6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for (6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mecanismo De Acción
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and reductive elimination to form the coupled product.
Molecular Targets and Pathways:
Palladium Catalysts: The palladium catalyst is the primary molecular target, facilitating the cross-coupling reaction through its various oxidation states.
Comparación Con Compuestos Similares
3-Pyridinylboronic Acid: Similar structure but lacks the isopropylsulfonyl group.
4-Pyridinylboronic Acid: Another similar compound with the boronic acid group at the 4-position.
Uniqueness:
Isopropylsulfonyl Group: The presence of the isopropylsulfonyl group in (6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C8H12BNO4S |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(6-propan-2-ylsulfonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4S/c1-6(2)15(13,14)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
Clave InChI |
XYFSOIHMLOHSKJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)S(=O)(=O)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)
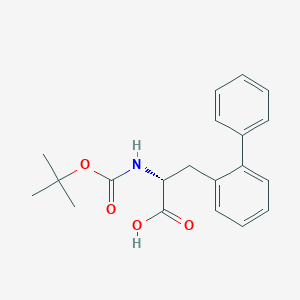
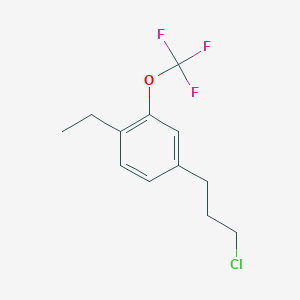
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
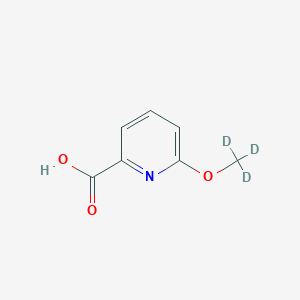
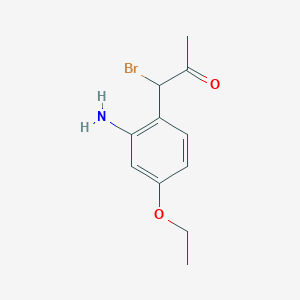
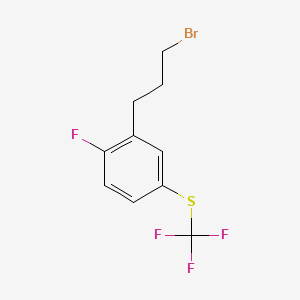
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
